

confirming the link between puberulic acid and kidney damage in recent health scares

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Compound of Interest		
Compound Name:	Puberulic acid	
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Puberulic Acid and Kidney Damage: A Comparative Analysis of a Modern Health Scare

A recent health crisis in Japan involving red yeast rice dietary supplements has brought the nephrotoxicity of **puberulic acid** into sharp focus. This guide provides a comprehensive comparison of **puberulic acid**'s effects on the kidneys with other known nephrotoxic compounds often found in supplements, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The health scare, linked to supplements from Kobayashi Pharmaceutical Co., has been officially attributed to **puberulic acid**, a compound produced by blue mold (Penicillium) that contaminated the red yeast rice cultures.[1][2][3] Investigations by Japan's Ministry of Health, Labor and Welfare confirmed that this mycotoxin was the causative agent of kidney damage, including cases of Fanconi syndrome, a disorder of the kidney's proximal tubules.[1][4] This incident has underscored the potential dangers of mycotoxin contamination in dietary supplements and highlighted the need for robust quality control and a deeper understanding of the mechanisms of such toxins.

Comparative Analysis of Nephrotoxicity

This section compares the nephrotoxic effects of **puberulic acid** with other notable toxins that can contaminate dietary supplements or are known for their kidney-damaging properties: citrinin, ochratoxin A, and aristolochic acid.



Quantitative Toxicity Data

The following table summarizes key quantitative data from in vivo and in vitro studies, providing a comparative look at the toxic potency of these compounds.

Compound	Metric	Value	Species/Cell Line	Source
Puberulic Acid	NOAEL (28-day study)	1 mg/kg/day	Rat	[5][6][7][8]
EC50 (7-day, ATP reduction)	24.7 μΜ	3D-cultured primary human renal proximal tubular epithelial cells (3D-RPTECs)	[4]	
IC50 (OAT1 inhibition)	5.4 μΜ	HEK293 cells expressing OAT1	[4]	
Citrinin	NOAEL (90-day study)	20 μg/kg bw/day	Rat	[9]
Level of no concern for nephrotoxicity (human)	0.2 μg/kg bw/day	Human	[9]	
Ochratoxin A	IC50 (24-hour)	1.2 μΜ	Human embryonic kidney (HEK293) cells	[10]
Aristolochic Acid	-	Potent nephrotoxin, no established NOAEL due to carcinogenicity	Human, various animal models	[11][12][13]



Mechanisms of Nephrotoxicity

The primary target of **puberulic acid**-induced toxicity is the proximal tubules of the kidneys.[5] [6] The underlying mechanism involves mitochondrial dysfunction and oxidative stress, leading to tubular cell death.[1][2][14] This is characterized by a reduction in mitochondrial fluorescence, decreased intracellular ATP levels, and morphological changes consistent with acute tubular necrosis.[4][14]

In comparison, other nephrotoxins exhibit similar yet distinct mechanisms:

- Citrinin: Also targets the kidneys, inducing nephrotoxicity through oxidative stress, apoptosis, and mitochondrial dysfunction. It has been shown to inhibit enzymes in the mitochondrial respiratory chain.[15][16]
- Ochratoxin A: Accumulates in the proximal tubule epithelial cells, causing cellular damage through oxidative stress, DNA damage, apoptosis, and inflammatory responses.[17][18]
- Aristolochic Acid: A potent and selective nephrotoxin that targets the proximal tubule. Its
 toxicity is mediated by organic anion transporters that concentrate the toxin within these
 cells, leading to necrotic and apoptotic cell death.[19]

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of **puberulic acid**'s nephrotoxicity are provided below.

28-Day Subacute Toxicity Study in Rats

- Test Substance: Synthesized puberulic acid.
- Animals: 6-week-old Crl:CD(SD) rats.
- Administration: Oral gavage once daily for 28 days.
- Dosage Groups (Male): 0, 1, 3, or 10 mg/kg/day.
- Dosage Groups (Female): 0, 0.3, 1, or 3 mg/kg/day.



- Observations: Daily monitoring of general condition and mortality.
- Analysis: At the end of the 28-day period, blood and urine samples were collected for biochemical analysis (e.g., serum creatinine, urinary glucose). Kidneys were subjected to macroscopic and histopathological examination.
- Recovery Groups: Satellite groups for control and high-dose animals were observed for a 14-day recovery period to assess the reversibility of adverse effects.[5][6][7][8]

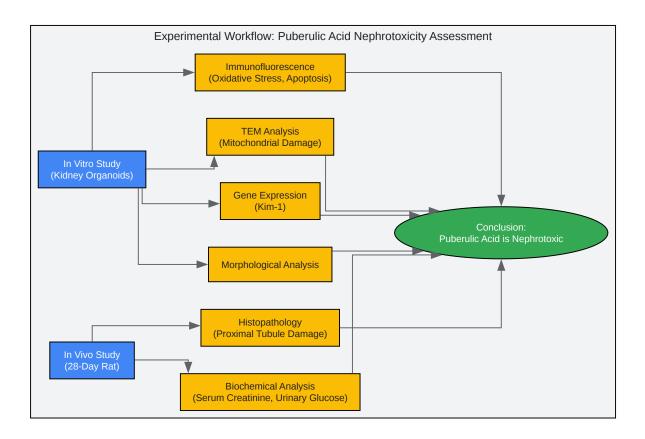
In Vitro Nephrotoxicity Assessment using Kidney Organoids

- Cell Source: Adult rat kidney stem (KS) cells.
- Organoid Generation: KS cells were cultured to form spheroids and then embedded in a Matrigel solution to differentiate into kidney organoids over 2-3 weeks.
- Nephrotoxic Agent Administration: **Puberulic acid** (dissolved in DMSO) was applied to the organoids at final concentrations of 2, 10, and 50 μM and cultured for 72 hours. Cisplatin and gentamicin were used as positive controls.
- Toxicity Assessment:
 - Morphological Changes: Observed via microscopy.
 - Gene Expression Analysis: Quantitative real-time PCR for kidney injury molecule-1 (Kim-1) mRNA.
 - Ultrastructural Analysis: Transmission electron microscopy (TEM) to examine cellular structures, particularly mitochondria.
 - Immunofluorescence: Staining for markers of mitochondrial damage (cytochrome c oxidase subunit IV), oxidative stress (8-hydroxy-2'-deoxyguanosine), and apoptosis (cleaved caspase-3).[1][2][20]

Visualizing the Pathways and Processes



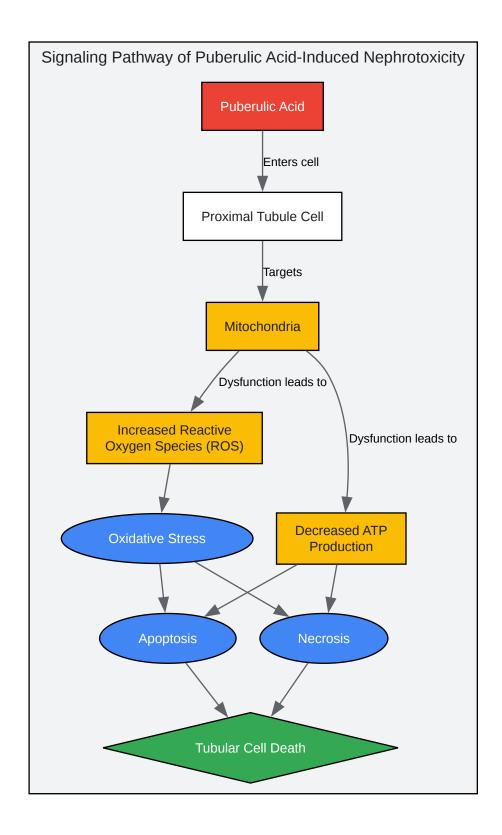
To better illustrate the complex biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.



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Workflow for assessing puberulic acid nephrotoxicity.





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Mechanism of puberulic acid-induced kidney cell death.



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